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Introduction
SWOG S2101, also known as the BiCaZO trial, is a Phase II clinical study evaluating the

combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically

immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1]

[2] A key feature of this study is the stratification of patients based on two tumor biomarkers:

Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Score

(TIS).[2][3] This document outlines the statistical analysis plan for this trial, providing a detailed

protocol for researchers and scientists.

The study is designed as a two-stage trial. Stage I focuses on the feasibility of the biomarker

screening process, while Stage II further evaluates the efficacy of the treatment within

predefined biomarker-defined cohorts.[3]
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Study Objectives and Endpoints
Primary Objectives
The primary objectives of the SWOG S2101 study are:

To assess the feasibility of molecular characterization for patient stratification based on TMB.

This will be measured by the proportion of participants who receive their biopsy results within

a 21-day turnaround time during Stage I of the study.[1]

To evaluate the feasibility of using both TMB and GEP (for TIS) for stratification based on the

21-day turnaround time for biopsy results throughout the entire study.[1]

To determine the overall response rate (ORR) of the cabozantinib and nivolumab

combination therapy in each disease cohort (melanoma and HNSCC), both across all

patients and within each of the four biomarker subgroups.[1]

Secondary Objectives
The secondary objectives include:

To compare the ORR between the different tumor biomarker subgroups within each disease

cohort.

To evaluate the safety and tolerability of the combination treatment.

To estimate the Disease Control Rate (DCR).

To estimate Progression-Free Survival (PFS).

To estimate Overall Survival (OS).

Experimental Design and Patient Population
Study Design
SWOG S2101 employs a two-stage, open-label design.
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Stage I: In the initial stage, patients begin treatment with cabozantinib and nivolumab before

their biomarker status is known. The assignment to a biomarker cohort is done

retrospectively. The primary feasibility of the biomarker testing workflow is a key endpoint of

this stage.

Stage II: In the second stage, patients are only enrolled into the study if there is an available

slot in their specific biomarker-defined cohort. This allows for the prospective evaluation of

the treatment effect in each subgroup. The study is planned to reopen for Stage II accrual for

both Melanoma and HNSCC cohorts on May 1st, 2025.[4]

Patient Population and Stratification
The study enrolls patients with advanced, immunotherapy-refractory melanoma or HNSCC.[4]

Participants are stratified into one of four cohorts based on their tumor's biomarker profile:[3]

TMB high / TIS high

TMB high / TIS low

TMB low / TIS high

TMB low / TIS low

The workflow for patient enrollment and stratification is depicted in the diagram below.
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Figure 1. SWOG S2101 experimental workflow.
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Statistical Methods
Analysis of Primary Endpoints

Feasibility of Biomarker Turnaround Time: The proportion of patients in Stage I with a biopsy

result turnaround time of 21 days or less will be calculated. This will be presented with a 95%

confidence interval. A one-sample binomial test may be used to determine if the observed

proportion is significantly greater than a prespecified feasibility threshold.

Overall Response Rate (ORR): The ORR, defined as the proportion of patients with a

complete or partial response, will be calculated for each disease cohort (melanoma and

HNSCC). The ORR will also be calculated for each of the four biomarker subgroups within

each disease cohort. Each ORR will be presented with a 95% confidence interval.

Analysis of Secondary Endpoints
Comparison of ORR between Biomarker Subgroups: To assess the difference in ORR

between the four biomarker subgroups, a Chi-squared test or Fisher's exact test will be used,

as appropriate for the sample sizes.

Disease Control Rate (DCR): The DCR, defined as the proportion of patients with a complete

response, partial response, or stable disease, will be calculated for each disease cohort and

each biomarker subgroup, along with 95% confidence intervals.

Progression-Free Survival (PFS) and Overall Survival (OS): PFS and OS will be estimated

using the Kaplan-Meier method. Median PFS and OS will be reported with 95% confidence

intervals. The log-rank test will be used to compare survival distributions between the

biomarker subgroups. Cox proportional hazards models may be used to explore the

association of biomarkers with survival outcomes while adjusting for other covariates.

Safety and Tolerability Analysis
Safety and tolerability will be assessed by summarizing the incidence, severity, and type of

adverse events (AEs). AEs will be graded according to the Common Terminology Criteria for

Adverse Events (CTCAE). The number and percentage of patients experiencing any AE,

serious AEs, and AEs leading to treatment discontinuation will be tabulated by disease cohort.
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Data Presentation
All quantitative data will be summarized in clearly structured tables to facilitate easy

comparison between the disease cohorts and biomarker subgroups.

Table 1: Summary of Patient Demographics and Baseline Characteristics

Characteristic
Melanoma Cohort
(N=...)

HNSCC Cohort
(N=...)

Total (N=...)

Age, median (range)

Gender, n (%)

ECOG Performance

Status, n (%)

TMB Status, n (%)

TIS Status, n (%)

Table 2: Overall Response Rate by Cohort and Biomarker Subgroup
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Group N
Number of
Responders

ORR (95% CI)

Melanoma Cohort

    TMB high / TIS high

    TMB high / TIS low

    TMB low / TIS high

    TMB low / TIS low

HNSCC Cohort

    TMB high / TIS high

    TMB high / TIS low

    TMB low / TIS high

    TMB low / TIS low

Table 3: Summary of Adverse Events

Adverse Event Melanoma Cohort (N=...) HNSCC Cohort (N=...)

Any Grade AE, n (%)

Grade 3-4 AE, n (%)

Serious AE, n (%)

AE leading to discontinuation,

n (%)

Signaling Pathway Visualization
The combination of cabozantinib and nivolumab targets distinct but potentially synergistic

pathways in the tumor microenvironment. Cabozantinib inhibits multiple receptor tyrosine

kinases, including VEGFR, MET, and AXL, which are involved in tumor cell proliferation,

invasion, and angiogenesis. Nivolumab is an immune checkpoint inhibitor that blocks the PD-1
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pathway, thereby restoring anti-tumor T-cell activity. The hypothesized synergistic effect is

illustrated below.
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Figure 2. Targeted signaling pathways of cabozantinib and nivolumab.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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